L-Prolylglycine

Description

Prolylglycine has been reported in Homo sapiens with data available.

RN given refers to (L)-isome

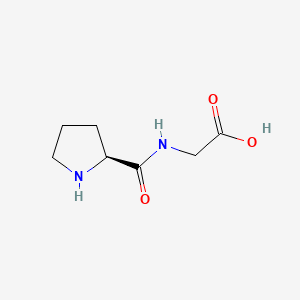

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKSNIBMTUYWSH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317124 | |

| Record name | L-Prolylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2578-57-6 | |

| Record name | L-Prolylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Prolylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROLYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42521I3FYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prolylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of L-Prolylglycine

Introduction

This compound, a dipeptide composed of the amino acids L-proline and glycine, is a molecule of significant interest in biochemical and pharmaceutical research. As a product of protein catabolism, it is found endogenously in biological systems. Its unique structural features, conferred by the rigid pyrrolidine ring of proline, impart specific conformational properties that influence its biological activity. This document provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological signaling pathways associated with this compound and its derivatives.

Chemical Structure and Identification

This compound is formed through a peptide bond between the carboxyl group of L-proline and the amino group of glycine. The presence of the secondary amine within the proline ring structure is a key feature, influencing the peptide's conformation.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid | [1] |

| Common Synonyms | L-Prolyl-glycine, Pro-Gly, PG | [1][2] |

| CAS Number | 2578-57-6 | [1][2][3] |

| Chemical Formula | C₇H₁₂N₂O₃ | [1][3][4] |

| Canonical SMILES | C1C--INVALID-LINK--C(=O)NCC(=O)O | [1] |

| InChI | InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11)/t5-/m0/s1 | [1] |

| InChIKey | RNKSNIBMTUYWSH-YFKPBYRVSA-N |[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 172.18 g/mol | [1][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 236 °C | [3] |

| Water Solubility | Freely soluble (439 g/L at 25 °C) | [3][5] |

| logP | -2.9 | [4] |

| pKa (Strongest Acidic) | 3.66 (Carboxylic acid) | [4] |

| pKa (Strongest Basic) | 9.81 (Pyrrolidine amine) |[4] |

Spectroscopic Data

Table 3: Expected Spectroscopic Features for this compound

| Spectroscopy Type | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | α-H (Proline) | ~4.0 - 4.5 ppm |

| α-H (Glycine) | ~3.8 - 4.2 ppm | |

| β, γ, δ-H (Proline) | ~1.8 - 3.7 ppm | |

| N-H (Amide & Amine) | Broad signals, variable | |

| O-H (Carboxylic Acid) | Broad signal, >10 ppm | |

| ¹³C NMR | C=O (Amide) | ~170 - 175 ppm |

| C=O (Carboxylic Acid) | ~175 - 180 ppm | |

| α-C (Proline) | ~60 ppm | |

| α-C (Glycine) | ~42 ppm | |

| β, γ, δ-C (Proline) | ~25 - 50 ppm | |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| N-H stretch (Amine/Amide) | 3200-3500 cm⁻¹ | |

| C-H stretch (Aliphatic) | 2850-3000 cm⁻¹ | |

| C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | |

| C=O stretch (Amide I) | 1630-1680 cm⁻¹ | |

| N-H bend (Amide II) | 1510-1570 cm⁻¹ |

| Mass Spectrometry | [M+H]⁺ (Monoisotopic) | 173.0921 m/z |

Experimental Protocols: Synthesis

This compound, like other dipeptides, is typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for the efficient and controlled assembly of amino acids on an insoluble resin support.[2][6]

General Protocol for Fmoc-Based Solid-Phase Synthesis of this compound

This protocol outlines the general steps for synthesizing this compound using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.

-

Resin Preparation and Loading:

-

Select an appropriate resin, such as a 2-chlorotrityl chloride resin, for obtaining a C-terminal carboxylic acid.[7]

-

Swell the resin in a suitable solvent (e.g., dichloromethane, DCM).

-

Covalently attach the first amino acid, Fmoc-Gly-OH, to the resin in the presence of a base like N,N-diisopropylethylamine (DIEA). This anchors the glycine to the solid support.

-

"Cap" any unreacted sites on the resin using a small alcohol like methanol to prevent side reactions.

-

-

Peptide Chain Elongation Cycle:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound glycine using a solution of 20% piperidine in dimethylformamide (DMF). This exposes the free amine for the next coupling step.[7]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Activation & Coupling: Activate the carboxyl group of the second amino acid, Fmoc-Pro-OH, using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Add this activated amino acid solution to the resin to form the peptide bond.

-

Washing: Wash the resin again with DMF and DCM to remove excess reagents and byproducts.

-

-

Final Deprotection and Cleavage:

-

After the final coupling step, remove the N-terminal Fmoc group from the proline residue as described above.

-

Cleave the completed dipeptide from the resin and simultaneously remove any side-chain protecting groups (not required for Pro or Gly) using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers.

-

-

Purification and Characterization:

-

Precipitate the crude peptide from the cleavage solution using cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final this compound product using mass spectrometry and NMR spectroscopy.

-

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Biological Activity and Signaling Pathways

While this compound is an endogenous dipeptide, much of the detailed pharmacological research has focused on its synthetic derivative, N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept) . Noopept is a nootropic agent that is considered a pro-drug of cycloprolylglycine.[8] It has demonstrated neuroprotective and cognitive-enhancing effects.[9]

The mechanism of action for Noopept is multifaceted and involves the modulation of key neurotrophic factors and cellular stress response pathways.[1][10]

-

Upregulation of Neurotrophic Factors: Studies have shown that Noopept increases the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[3][10] These neurotrophins are critical for neuronal survival, differentiation, and synaptic plasticity, processes fundamental to learning and memory.

-

Modulation of HIF-1 Signaling: Noopept has been shown to increase the DNA-binding activity of Hypoxia-Inducible Factor 1 (HIF-1).[3][4][10] HIF-1 is a transcription factor that plays a crucial role in the cellular adaptive response to low oxygen (hypoxia) and other stressors. By activating HIF-1, Noopept may enhance the expression of genes involved in neuroprotection, angiogenesis, and glucose metabolism, thereby protecting neurons from ischemic and oxidative damage.

This compound itself is suggested to have potential neuroprotective properties, but its specific signaling mechanisms are less well-defined compared to its synthetic analogues.[5]

Caption: Simplified signaling pathway for the neuroprotective effects of Noopept.

References

- 1. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 3. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. examine.com [examine.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

L-Prolylglycine Analogs in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological functions of L-Prolylglycine analogs, primarily focusing on the synthetic nootropic agent N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), in the central nervous system (CNS). It covers its neuroprotective and cognitive-enhancing properties, underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.

Introduction

N-phenylacetyl-L-prolylglycine ethyl ester, commonly known as Noopept, is a dipeptide analog of the racetam drug piracetam.[1][2] Developed in Russia, it has garnered significant attention for its potent nootropic and neuroprotective effects, which are reported to be 1000 times higher than those of piracetam.[3] Noopept is a prodrug that is metabolized to the endogenous neuropeptide cycloprolylglycine (CPG).[4] This guide will delve into the multifaceted mechanisms of action of Noopept and its metabolites, their impact on neuronal signaling, and their potential therapeutic applications in neurological disorders.

Core Biological Functions in the CNS

The biological activities of Noopept in the central nervous system are multifaceted, encompassing neuroprotection, cognitive enhancement, and anxiolytic effects. These functions are attributed to its influence on several key signaling pathways and molecular processes.

Neuroprotection

Noopept exhibits significant neuroprotective properties in various in vitro and in vivo models of neuronal damage. Its protective effects are mediated through several mechanisms:

-

Anti-excitotoxicity: Noopept has been shown to protect neurons from glutamate-induced excitotoxicity.[5][6]

-

Antioxidant and Anti-inflammatory Action: The compound demonstrates antioxidant properties by reducing oxidative stress and has anti-inflammatory effects.[3]

-

Inhibition of Apoptosis: In cellular models of Alzheimer's disease, Noopept has been shown to reduce apoptosis.[1]

-

Attenuation of Tau Hyperphosphorylation: Noopept can decrease the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease.[1][7]

Cognitive Enhancement

Noopept has been reported to improve various aspects of cognition, including memory formation, consolidation, and retrieval.[3] Its cognitive-enhancing effects are linked to:

-

Modulation of Neurotrophic Factors: Noopept stimulates the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[8][9] These neurotrophins are crucial for neuronal survival, synaptic plasticity, and cognitive function.

-

Cholinergic System Modulation: Evidence suggests that Noopept may exert its effects by enhancing cholinergic neurotransmission.[5]

Anxiolytic Effects

In addition to its neuroprotective and nootropic properties, Noopept has been observed to have an anxiolytic (anti-anxiety) effect.[3]

Molecular Mechanisms of Action

The diverse biological functions of Noopept are underpinned by its interaction with multiple molecular targets and signaling cascades.

Activation of Hypoxia-Inducible Factor 1 (HIF-1)

A primary mechanism of action for Noopept is the activation of Hypoxia-Inducible Factor 1 (HIF-1).[10] HIF-1 is a transcription factor that plays a crucial role in the cellular response to hypoxia and is involved in angiogenesis, erythropoiesis, and cell survival. By activating HIF-1, Noopept can trigger a cascade of downstream genes that contribute to its neuroprotective effects. Molecular docking studies suggest that Noopept and its metabolite, L-isomer of N-phenyl-acetylprolyl, can bind to the active site of prolyl hydroxylase 2, an enzyme that regulates HIF-1α stability.[5]

Modulation of AMPA and TrkB Receptors by Cycloprolylglycine (CPG)

Noopept is a prodrug of the endogenous dipeptide cycloprolylglycine (CPG).[4] CPG acts as a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and influences the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway through Tropomyosin receptor kinase B (TrkB) activation.[8] The neuroprotective effect of CPG has been shown to be dependent on the activation of both AMPA and TrkB receptors.[8]

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of Noopept.

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| HIF-1 DNA-Binding Activity | HEK293 cells | 10 µM Noopept for 24 hours | 43% increase | [11] |

| Cell Viability (vs. Aβ₂₅₋₃₅ toxicity) | PC12 cells | 10 µM Noopept pre-treatment | Increased to 230 ± 60.45% | [1] |

| Apoptosis (vs. Aβ₂₅₋₃₅ toxicity) | PC12 cells | 10 µM Noopept pre-treatment | Significant reduction in early and late apoptotic cells | [1] |

| Intracellular ROS (vs. Aβ₂₅₋₃₅ toxicity) | PC12 cells | 10 µM Noopept pre-treatment | Significant reduction | [1] |

| Mitochondrial Membrane Potential (vs. Aβ₂₅₋₃₅ toxicity) | PC12 cells | 10 µM Noopept pre-treatment | Significant enhancement | [1] |

| Tau Phosphorylation (p-tau Ser396) (vs. Aβ₂₅₋₃₅ toxicity) | PC12 cells | 10 µM Noopept pre-treatment | Significant decline | [1] |

| Treatment | Brain Region | Change in NGF mRNA | Change in BDNF mRNA | Reference |

| Single dose (0.5 mg/kg) | Hippocampus | 1.94 ± 0.32 (relative to control) | 1.68 ± 0.17 (relative to control) | [12] |

| Chronic treatment (28 days, 0.5 mg/kg/day) | Hippocampus | Potentiated effect | Potentiated effect | [12] |

| Single dose | Cerebral Cortex | Below control | Below control | [12] |

| Chronic treatment (28 days) | Cerebral Cortex | No significant change | Slight increase | [12] |

| Parameter | Value | Reference |

| AMPA Receptor Binding (IC₅₀) | 80 ± 5.6 µM | [13] |

| Study Population | Treatment | Duration | Outcome | Reference |

| Patients with mild cognitive disorders | 10 mg Noopept twice daily | 56 days | MMSE score increased from 26 to 29 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Noopept.

In Vitro Neuroprotection Assay against Aβ₂₅₋₃₅ Toxicity

This protocol describes a typical in vitro experiment to assess the neuroprotective effects of Noopept against amyloid-beta (Aβ) induced toxicity in a neuronal cell line.[1][14]

1. Cell Culture and Differentiation:

- PC12 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum, 5% horse serum, 2 mM L-glutamine, and 50 μg/ml gentamicin.

- To induce differentiation into a neuronal phenotype, cells are treated with 50 ng/ml Nerve Growth Factor (NGF) in DMEM with 1% FBS for 5 days.

2. Noopept Pre-treatment:

- Differentiated PC12 cells are pre-treated with 10 µM Noopept for 72 hours.

3. Induction of Toxicity:

- After pre-treatment, the cells are exposed to 5 µM of the Aβ₂₅₋₃₅ peptide for 24 hours to induce cytotoxicity.

4. Assessment of Cell Viability (MTT Assay):

- Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cells are incubated with MTT solution (0.5 mg/ml) for 4 hours at 37°C.

- The resulting formazan crystals are solubilized with dimethylsulfoxide (DMSO).

- Absorbance is measured at 540 nm using a microplate reader.

5. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining):

- Apoptosis is quantified by flow cytometry after staining cells with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

6. Measurement of Intracellular Reactive Oxygen Species (ROS):

- Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

HIF-1 Luciferase Reporter Assay

This protocol outlines the methodology to measure the effect of Noopept on the transcriptional activity of HIF-1.[15]

1. Cell Line and Reporter Construct:

- HEK293 or SH-SY5Y cells are commonly used.

- Cells are transiently transfected with a luciferase reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE) upstream of the luciferase gene. A co-reporter plasmid (e.g., Renilla luciferase) is used for normalization.

2. Cell Treatment:

- Transfected cells are treated with various concentrations of Noopept (e.g., 10 µM, 100 µM) for a specified duration (e.g., 24 hours).

- In some experiments, hypoxia is mimicked by treating cells with CoCl₂ (e.g., 100 µM) with or without Noopept.

3. Luciferase Activity Measurement:

- Cells are lysed, and luciferase activity is measured using a luminometer according to the dual-luciferase reporter assay system protocol.

- The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.

Western Blot Analysis of Phosphorylated Tau

This protocol details the procedure for quantifying the levels of phosphorylated tau protein in cell lysates.[1][2][16]

1. Protein Extraction:

- Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

- Protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

- Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

- The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

- The membrane is incubated with a primary antibody specific for phosphorylated tau at a particular site (e.g., anti-p-tau Ser396) overnight at 4°C.

- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- A loading control antibody (e.g., anti-β-tubulin or anti-GAPDH) is used to ensure equal protein loading.

4. Detection and Quantification:

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

- The band intensities are quantified using densitometry software, and the level of phosphorylated tau is normalized to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow related to the study of this compound analogs.

Conclusion

N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) is a promising nootropic and neuroprotective agent with a complex and multifaceted mechanism of action in the central nervous system. Its ability to modulate key signaling pathways involved in neuronal survival, plasticity, and response to stress, such as the HIF-1 and neurotrophin pathways, highlights its therapeutic potential for a range of neurological disorders characterized by cognitive decline and neuronal damage. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate its efficacy and safety profile in human populations. This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals engaged in the study of this compound analogs and their therapeutic applications in neuroscience.

References

- 1. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. distillersr.com [distillersr.com]

- 4. examine.com [examine.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]

- 9. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular and functional evaluation of a novel HIF inhibitor, benzopyranyl 1,2,3-triazole compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to the Endogenous Sources and Synthesis of L-Prolylglycine

Executive Summary

L-Prolylglycine (Pro-Gly) is a dipeptide with emerging significance in neuroscience, primarily due to its relationship with the neuroactive cyclized form, cyclo-L-prolylglycine (cGP), and its role as a metabolite of the nootropic compound Noopept. This technical guide provides a comprehensive overview of the endogenous origins, synthesis pathways, and analytical methodologies for this compound. The primary endogenous source of this dipeptide is not de novo synthesis but rather the catabolic degradation of proline-rich proteins, most notably collagen. Key enzymes, including matrix metalloproteinases and prolidase, are critical in this process. Exogenously, this compound is produced via the metabolism of the synthetic nootropic N-phenylacetyl-L-prolylglycine ethyl ester (Noopept). While quantitative data for this compound in biological tissues is scarce in current literature, its metabolite cGP has been measured in human cerebrospinal fluid. This guide details established experimental protocols for the extraction and quantification of related peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and presents key biological signaling pathways associated with its neuroactive metabolite, cGP.

Introduction to this compound

This compound is a dipeptide composed of the amino acids L-proline and L-glycine, linked by a peptide bond. While it can be considered an intermediate in general protein turnover, its significance has grown due to its connection with its cyclized, biologically active metabolite, cyclo-L-prolylglycine (cGP). cGP is recognized as an endogenous neuropeptide that positively modulates AMPA receptors and influences neurotrophic factor signaling[1]. Furthermore, this compound is a principal metabolite of the widely researched nootropic agent Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), positioning it as a key molecule in understanding the pharmacological effects of this prodrug[1][2]. This guide elucidates the pathways of its formation from both internal and external sources.

Endogenous Sources and Synthesis Pathways

The endogenous formation of this compound is primarily a result of the breakdown of existing proteins rather than direct synthesis from its constituent amino acids.

Primary Source: Collagen Catabolism

Collagen, the most abundant protein in mammals, is uniquely rich in glycine and proline residues, often appearing in repeating Gly-X-Y motifs where X is frequently proline and Y is hydroxyproline[3]. The degradation of collagen is a major source of proline-containing dipeptides, including this compound.

This process involves:

-

Initial Cleavage: Native fibrillar collagens are resistant to general proteases. Their degradation is initiated by specific matrix metalloproteinases (MMPs), such as MMP-1, MMP-8, and MMP-13, which cleave the intact triple helix at a specific site[3].

-

Denaturation and Further Degradation: This initial cleavage destabilizes the collagen molecule, causing it to unwind into gelatinous fragments at physiological temperatures. These fragments are then susceptible to further breakdown by a wider range of proteases, including other MMPs and gelatinases.

-

Release of Dipeptides: This extensive proteolysis generates a pool of small peptides, including various imidodipeptides with a C-terminal proline or hydroxyproline.

The Role of Prolidase (PEPD)

Prolidase (EC 3.4.13.9), also known as Peptidase D, is a cytosolic enzyme with a unique and critical specificity for cleaving Xaa-Pro or Xaa-Hyp dipeptides[4]. It catalyzes the final, rate-limiting step in collagen degradation by hydrolyzing these dipeptides to release a free amino acid and proline (or hydroxyproline)[4]. This action is essential for recycling proline for the re-synthesis of collagen and other proteins. While its primary substrates are diverse imidodipeptides, prolidase activity is central to the turnover of proline-containing dipeptides and thus intrinsically linked to the metabolic fate of this compound released during proteolysis[4][5].

References

- 1. [Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mining proteomic MS/MS data for MRM transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of L-Prolylglycine in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the neuronal mechanisms of L-Prolylglycine and its derivatives, focusing on quantitative data, experimental methodologies, and visual representations of key pathways.

Introduction

This compound is a dipeptide that has garnered significant interest in the field of neuroscience for its nootropic and neuroprotective properties. Its derivatives, particularly N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) and the endogenous metabolite Cyclo-L-prolylglycine (CPG), have been the subject of numerous studies to elucidate their mechanisms of action at the cellular and molecular levels. This technical guide synthesizes the current understanding of how these compounds exert their effects on neuronal cells, with a focus on key signaling pathways, quantitative experimental data, and detailed methodologies for replication and further investigation.

Core Mechanisms of Action

The neuroprotective and cognitive-enhancing effects of this compound derivatives are not attributed to a single receptor-ligand interaction but rather to a multi-faceted mechanism involving the modulation of several key intracellular signaling pathways. The two primary pathways identified are the activation of Hypoxia-Inducible Factor 1 (HIF-1) and the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which in turn influences the expression of neurotrophic factors.

HIF-1 Signaling Pathway

Noopept, a pro-drug of CPG, has been shown to upregulate the HIF-1 signaling pathway. HIF-1 is a transcription factor that plays a crucial role in the cellular response to hypoxia and has been implicated in neuroprotection.

-

Mechanism: Noopept and its metabolite, L-isomer of N-phenyl-acetylprolyl, are suggested to bind to the active site of prolyl hydroxylase 2 (PHD2)[1][2]. PHDs are enzymes that, under normoxic conditions, hydroxylate the alpha subunit of HIF-1 (HIF-1α), marking it for proteasomal degradation[3][4]. By inhibiting PHD2, Noopept stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia-Response Elements (HREs) in the promoter regions of target genes[2][5]. This leads to the transcription of genes involved in neuroprotection, such as Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF).

-

Quantitative Data:

Compound Cell Line Concentration Effect on HIF-1 Activity Reference Noopept HEK293 10 µM 43% increase in DNA-binding activity [2] Noopept HEK293 10 µM, 100 µM Increase in HIF-1-dependent luciferase activity [2] Noopept SH-SY5Y 0.1 mM 40% activation over hypoxia-mimetic induced response [5] Noopept SH-SY5Y 0.1 mM 20% increase in HIF-1α mRNA, 30% increase in HIF-1α protein [5]

AMPA Receptor Modulation and Neurotrophin Expression

Cyclo-L-prolylglycine (CPG) has been identified as an endogenous positive allosteric modulator of AMPA receptors[6][7][8][9][10]. This modulation is a key component of its neuroprotective and cognitive-enhancing effects.

-

Mechanism: CPG enhances the transmembrane currents mediated by AMPA receptors. This potentiation of glutamatergic signaling is believed to trigger downstream pathways that lead to the increased expression and release of Brain-Derived Neurotrophic Factor (BDNF)[11][12][13][14]. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating signaling cascades that promote neuronal survival, synaptic plasticity, and cognitive function. The neuroprotective effects of CPG have been shown to be dependent on the activation of both AMPA and TrkB receptors.

-

Quantitative Data:

Compound Model System Concentration / Dosage Effect Reference Cyclo-L-prolylglycine (CPG) Rat cerebellar Purkinje cells 10⁻⁶ M Significant enhancement of transmembrane AMPA currents [6] Noopept Rat hippocampus (acute admin.) Not specified Increased mRNA expression of NGF and BDNF [11] Cyclo-L-prolylglycine (CPG) Mice (chronic admin.) 2 mg/kg for 14 days Increased Bdnf mRNA level in the frontal cortex [11] Noopept Rat brain IC₅₀ = 80 ± 5.6 µM Competition with a selective AMPA receptor agonist [11]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

References

- 1. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric Modulation of Ionotropic Glutamate Receptors: An Outlook on New Therapeutic Approaches To Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BDNF and the maturation of posttranscriptional regulatory networks in human SH-SY5Y neuroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Prolific Research of L-Prolylglycine Derivatives: A Technical Guide

Foreword: The quest for cognitive enhancers has led researchers down many avenues, with a significant focus on peptidomimetics. Among these, derivatives of L-Prolylglycine have garnered substantial attention. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted research surrounding a prominent member of this class, N-phenylacetyl-L-prolylglycine ethyl ester, widely known as Noopept. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways.

Discovery and Synthesis

The development of Noopept (also referred to as GVS-111) originated at the Zakusov Institute of Pharmacology of the Russian Academy of Medical Sciences.[1] Its synthesis, first reported in 1996, was conceptually driven by the structures of the nootropic drug Piracetam and the endogenous neuropeptide cycloprolylglycine.[1][2] The rationale was to create a dipeptide analog of Piracetam with potentially higher efficacy.

Synthetic Protocol

The synthesis of N-phenylacetyl-L-prolylglycine ethyl ester involves a multi-step process. A common approach is the condensation of N-phenylacetyl-L-proline with glycine ethyl ester.[3]

Step 1: Preparation of N-phenylacetyl-L-proline

-

L-proline is dissolved in a strong base solution.

-

Phenylacetyl chloride and a second strong base solution are added dropwise to the reaction mixture.

-

The aqueous layer containing the product is extracted with ethyl acetate to remove impurities.

-

The pH of the aqueous layer is adjusted to below 7, and the product is extracted with dichloromethane.

-

The organic layer is dried over a neutral drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield N-phenylacetyl-L-proline.[4]

Step 2: Condensation with Glycine Ethyl Ester

-

N-phenylacetyl-L-proline is dissolved in a suitable solvent mixture, such as tetrahydrofuran (THF) and dichloromethane.

-

A coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), are added to the solution at a reduced temperature (0-5 °C).

-

A mixture of glycine ethyl ester hydrochloride and a base (e.g., triethylamine) in a solvent is then added to the reaction.

-

The reaction mixture is stirred for an extended period (e.g., overnight) to allow for the formation of the peptide bond.

-

The resulting N-phenylacetyl-L-prolylglycine ethyl ester is then purified.[3]

Pharmacokinetics and Metabolism

Noopept is characterized by its rapid absorption and metabolism. Following oral administration, it is quickly absorbed from the gastrointestinal tract.[5] However, the parent compound has a short half-life and is extensively metabolized.[5][6] A key metabolic pathway involves the cyclization of the prolylglycine moiety to form cyclo-L-prolylglycine (CPG), an endogenous neuropeptide that is believed to contribute significantly to the pharmacological effects of Noopept.[5][7]

Pharmacokinetic Parameters in Preclinical Models

The following table summarizes key pharmacokinetic parameters of Noopept in rats.

| Parameter | Value | Species | Administration Route | Dosage | Source |

| Tmax | 0.116 hours (7 minutes) | Rat | Oral | 50 mg/kg | [8] |

| Cmax (Serum) | 0.82 mcg/mL | Rat | Oral | 50 mg/kg | [8] |

| Half-life | Increases in the order: rat < rabbit < human | Multiple | - | - | [5] |

Mechanism of Action

The biological effects of this compound derivatives, particularly Noopept, are multifaceted, involving the modulation of several key signaling pathways related to neuroprotection and cognitive function.

Modulation of Neurotrophic Factors

Noopept has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[9] These neurotrophins are crucial for neuronal survival, differentiation, and synaptic plasticity. The upregulation of NGF and BDNF is thought to be a primary contributor to the nootropic and neuroprotective effects of the compound.

Hypoxia-Inducible Factor 1 (HIF-1) Activation

Research has demonstrated that Noopept can increase the DNA-binding activity of Hypoxia-Inducible Factor 1 (HIF-1).[10][11] HIF-1 is a transcription factor that plays a critical role in the cellular response to hypoxia and is involved in angiogenesis, glucose metabolism, and cell survival. The activation of HIF-1 by Noopept is proposed to be a key mechanism underlying its neuroprotective effects, particularly in conditions of cerebral ischemia.[10][12] This effect is thought to be mediated through the inhibition of prolyl hydroxylase 2, an enzyme that targets the HIF-1α subunit for degradation under normoxic conditions.[10]

Cholinergic and Glutamatergic System Modulation

Noopept has also been reported to exhibit cholinopositive properties and to modulate the glutamatergic system, which are both critical for learning and memory processes.[2] Its metabolite, cycloprolylglycine, has been shown to be a positive modulator of AMPA receptors.[13]

Preclinical and Clinical Research Findings

The therapeutic potential of Noopept has been investigated in a variety of preclinical models and in clinical studies, primarily focusing on its nootropic, neuroprotective, and anxiolytic properties.

Preclinical Efficacy Data

The following table summarizes the effective dose ranges of Noopept in various preclinical models of cognitive impairment and neurodegeneration.

| Preclinical Model | Effect Observed | Effective Dose Range (i.p.) | Source |

| Olfactory Bulbectomy (rats) | Restoration of memory | 0.01 mg/kg for 21 days | [8] |

| Scopolamine-induced Amnesia (rats) | Anti-amnesic effect | 0.5 mg/kg | [8] |

| Cerebral Hypoxia (rats) | Restoration of memory | Not specified | [8] |

| Learned Helplessness (rats) | Abolished effects | 0.05-0.10 mg/kg | [8] |

Clinical Study Data

Clinical trials have explored the efficacy of Noopept in patients with mild cognitive impairment of various origins.

| Study Population | Treatment | Duration | Key Findings | Source |

| Patients with mild cognitive disorders (cerebrovascular or post-traumatic) | 20 mg Noopept daily | 56 days | Improved MMSE scores from 26 to 29; 1.8-fold fewer side effects than Piracetam. | [8][14] |

| Stroke patients with mild cognitive impairment | 20 mg Noopept daily | 2 months | Significant improvement in cognitive functions as assessed by MMSE and other neuropsychological tests. | [15][16] |

Key Experimental Protocols

The following sections provide an overview of the methodologies for key behavioral assays used in the preclinical evaluation of this compound derivatives.

Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.

Apparatus:

-

A large circular pool (typically 1.5-2 m in diameter) filled with opaque water.

-

An escape platform submerged just below the water's surface.

-

Various distal visual cues are placed around the room.

Procedure:

-

Acquisition Phase: The rodent is placed in the pool from different starting positions and must learn the location of the hidden platform using the distal cues. This is typically conducted over several days with multiple trials per day.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[17][18]

References

- 1. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]

- 4. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. researchgate.net [researchgate.net]

- 7. [Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. examine.com [examine.com]

- 9. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]

- 10. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effect of the Neuropeptide Cycloprolylglycine Depends on AMPA- and TrkB-Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. [Noopept in the treatment of mild cognitive impairment in patients with stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Morris Water Maze Training in Mice Elevates Hippocampal Levels of Transcription Factors Nuclear Factor (Erythroid-derived 2)-like 2 and Nuclear Factor Kappa B p65 [frontiersin.org]

- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

L-Prolylglycine and its Derivatives: A Technical Guide to their Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Prolylglycine is a dipeptide that has garnered interest for its potential neuroprotective properties. However, the majority of research has focused on its more potent synthetic analogue, N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), and its primary metabolite, cyclo-L-prolylglycine (CPG). This guide provides a comprehensive technical overview of the neuroprotective mechanisms of this compound and its derivatives, with a strong emphasis on the existing data for Noopept and CPG due to the limited direct research on the parent compound. The information presented herein is intended to support further research and drug development in the field of neuroprotection.

The neuroprotective effects of these compounds are multifaceted, involving the modulation of neurotrophic factor expression, attenuation of neuroinflammation and oxidative stress, and the inhibition of apoptotic pathways. This document will delve into the signaling pathways implicated in these processes, present quantitative data from key studies, and provide detailed experimental protocols.

Core Neuroprotective Mechanisms

The neuroprotective actions of this compound derivatives, particularly Noopept and CPG, are attributed to several key mechanisms:

-

Modulation of Neurotrophic Factors: Noopept has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[1][2] This upregulation of neurotrophins is crucial for neuronal survival, differentiation, and synaptic plasticity.[3][4] CPG has also been found to increase BDNF levels in neuronal cells.[5]

-

Anti-Inflammatory Effects: Noopept exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines. In models of neuroinflammation, Noopept administration has been shown to decrease the levels of spinal microglial activity markers and microglia-dependent BDNF and pro-BDNF expression.[6] This modulation of microglial activation is a key aspect of its neuroprotective capacity.[7][8][9]

-

Reduction of Oxidative Stress: These compounds demonstrate significant antioxidant activity. Noopept protects against oxidative damage by reducing the accumulation of reactive oxygen species (ROS).[10] This is critical in neurodegenerative conditions where oxidative stress is a major contributor to neuronal cell death.[11][12]

-

Anti-Apoptotic Activity: A crucial component of the neuroprotective effects of this compound derivatives is their ability to inhibit apoptosis. Noopept has been observed to suppress the mitochondrial apoptotic pathway, thereby promoting neuronal cell survival.[10][13] It reduces the percentage of early and late apoptotic cells in neuronal cultures exposed to toxins.[5][10]

Signaling Pathways

The neuroprotective effects of this compound and its derivatives are mediated through the modulation of several key intracellular signaling pathways.

HIF-1 Signaling Pathway

Noopept has been shown to activate the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[14] HIF-1 is a transcription factor that plays a critical role in the cellular response to low oxygen conditions and has been implicated in neuroprotection. By stabilizing the HIF-1α subunit, Noopept may promote the expression of genes involved in cell survival and adaptation to stress.

BDNF/TrkB Signaling Pathway

Noopept and CPG have been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[1][5] This signaling cascade is fundamental for neuronal survival, growth, and synaptic plasticity. Activation of this pathway can lead to the downstream activation of pro-survival pathways such as the MAPK/ERK and PI3K/Akt pathways.

Quantitative Data

The following tables summarize quantitative data from key in vitro and in vivo studies on the neuroprotective effects of Noopept and Cyclo-L-prolylglycine.

Table 1: In Vitro Studies on Neuroprotection

| Compound | Cell Line | Insult | Concentration | Effect | Reference |

| Noopept | PC12 | Aβ (25-35) | 10 µM | Increased cell viability, reduced apoptosis, ROS, and intracellular calcium. | [10][15] |

| Noopept | SH-SY5Y | α-synuclein | Not specified | Increased cell viability and reduced oxidative stress. | [10] |

| Cyclo-L-prolylglycine | SH-SY5Y | 6-hydroxydopamine | 10⁻⁵ - 10⁻⁸ M | Neuroprotective effect observed. | |

| Cyclo-L-prolylglycine | Neuronal cells | Glutamate, 6-oxydopamine | 10⁻⁷ and 10⁻³ M | Increased BDNF content. | [5] |

Table 2: In Vivo Studies on Neuroprotection

| Compound | Animal Model | Dosage | Effect | Reference |

| Noopept | Rat (Alzheimer's model) | 0.5 mg/kg (i.p.) | Prevented memory disorders. | |

| Noopept | Rat (Inflammatory pain) | Not specified | Decreased spinal cell apoptosis and hyperalgesia. | [6] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: PC12 cells are seeded in 96-well plates and differentiated with Nerve Growth Factor (NGF).

-

Induction of Injury: Cells are exposed to a neurotoxic agent, such as Aβ peptide, to induce cell death.

-

Treatment: Cells are pre-treated or co-treated with the compound of interest (e.g., Noopept).

-

MTT Incubation: MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

References

- 1. researchgate.net [researchgate.net]

- 2. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Neuropeptide Cyclo-L-Prolylglycine on Cell Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noopept; a nootropic dipeptide, modulates persistent inflammation by effecting spinal microglia dependent Brain Derived Neurotropic Factor (BDNF) and pro-BDNF expression throughout apoptotic process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective Effect of Antioxidants on Neuronal Dysfunction and Plasticity in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Potential for Natural Antioxidant Supplementation in the Early Stages of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nootropicsexpert.com [nootropicsexpert.com]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics and Metabolism of L-Prolylglycine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Prolylglycine is a dipeptide that has garnered interest in the field of neuroscience, primarily as a key intermediate in the metabolism of the nootropic prodrug N-phenylacetyl-L-prolylglycine ethyl ester, commonly known as Noopept (GVS-111). Understanding the in vivo fate of this compound is crucial for elucidating the mechanism of action of Noopept and for the development of new therapeutic agents targeting cognitive function. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, with a focus on its formation from Noopept and its subsequent conversion to the active metabolite, cyclo-L-prolylglycine (CPG).

Metabolic Pathway of Noopept

The primary route of this compound formation in vivo is through the enzymatic hydrolysis of Noopept. Following administration, Noopept undergoes a two-step metabolic conversion. The first step involves the hydrolysis of the ethyl ester bond, followed by the cleavage of the N-phenylacetyl group, yielding this compound. This intermediate is then rapidly cyclized to form the pharmacologically active metabolite, cyclo-L-prolylglycine.

Pharmacokinetics

Direct pharmacokinetic studies on this compound are scarce due to its transient nature as an intermediate metabolite. Most quantitative data available pertains to the parent prodrug, Noopept, and the main active metabolite, CPG.

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for Noopept and its major metabolite, cyclo-L-prolylglycine, in rats. This data provides context for the metabolic window in which this compound is formed and converted.

Table 1: Pharmacokinetic Parameters of Noopept in Rats

| Parameter | Administration Route | Dose (mg/kg) | Cmax | Tmax | t1/2 | Bioavailability | Reference |

| Noopept | Oral | 50 | 0.82 µg/mL (serum) | 0.116 h (7 min) | - | Low | [1] |

| Oral | 50 | 1.289 µg/mL (brain) | 0.115 h (7 min) | - | - | [1] | |

| Intravenous | - | - | - | ~5-10 min | - | [2] |

Table 2: Concentration of Cyclo-L-prolylglycine (CPG) after Noopept Administration in Rats

| Analyte | Administration Route | Dose (mg/kg) | Tissue | Concentration Change | Time Point | Reference |

| Cyclo-L-prolylglycine | Intraperitoneal | 5 | Brain | 2.5-fold increase | 1 h | [3] |

Experimental Protocols

The in vivo study of this compound metabolism primarily involves the administration of its prodrug, Noopept, to animal models, followed by the collection and analysis of biological samples.

General Experimental Workflow

Key Methodologies

1. Animal Studies:

-

Species: Wistar rats are commonly used as the animal model.

-

Drug Administration: Noopept (GVS-111) is typically administered via oral gavage or intraperitoneal injection at doses ranging from 0.5 to 50 mg/kg.[1][3]

-

Sample Collection: Blood samples are collected at various time points post-administration. Animals are euthanized, and brain tissue is rapidly excised and frozen for subsequent analysis.

2. Sample Preparation:

-

Brain Tissue Homogenization: Brain tissue is homogenized in a suitable buffer, often an acidic solution to precipitate proteins and stabilize the analytes.

-

Protein Precipitation: A common method for plasma and brain homogenate cleanup involves protein precipitation with organic solvents like acetonitrile or acids such as perchloric acid.

-

Extraction: The supernatant containing the analytes of interest is collected after centrifugation.

3. Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating Noopept and its metabolites.[3] Reverse-phase columns are typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier.

-

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC-based methods have also been utilized for the analysis of Noopept metabolites.[3] Derivatization of the analytes is often necessary to increase their volatility for GC analysis.

-

Mass Spectrometry (MS): Coupling of HPLC or GC with a mass spectrometer allows for sensitive and specific detection and quantification of the parent drug and its metabolites.

Signaling Pathways

While the direct signaling pathways of this compound are not well-defined, the neuroprotective and nootropic effects of its metabolic precursor, Noopept, and its successor, CPG, are thought to involve the modulation of several key signaling pathways in the brain.

Conclusion and Future Directions

The in vivo study of this compound is intrinsically linked to the pharmacokinetics and metabolism of its prodrug, Noopept. Current evidence confirms that this compound is a transient intermediate in the metabolic cascade that leads to the formation of the active metabolite, cyclo-L-prolylglycine. However, a significant gap exists in the literature regarding the specific quantitative pharmacokinetic profile of this compound itself. Future research should focus on the development and application of highly sensitive analytical methods to quantify the concentrations of this compound in biological matrices over time. This will enable a more precise understanding of its formation and degradation kinetics, which is essential for fully characterizing the pharmacological activity of Noopept and for the rational design of novel dipeptide-based therapeutics.

References

L-Prolylglycine Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-prolylglycine, a dipeptide, and its derivatives have emerged as a promising class of compounds with significant biological activity, particularly in the realm of neuroscience. These molecules, most notably N-phenylacetyl-L-prolylglycine ethyl ester (commercially known as Noopept) and its primary active metabolite, cycloprolylglycine (CPG), have demonstrated potent nootropic, neuroprotective, and anxiolytic properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying mechanisms of action of key this compound derivatives, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.

Core this compound Derivatives and Their Biological Activities

The biological effects of this compound derivatives are diverse, ranging from cognitive enhancement to neuroprotection against various insults. The following tables summarize the key derivatives and their reported biological activities with available quantitative data.

Table 1: Nootropic and Neuroprotective this compound Derivatives

| Derivative | Structure | Biological Activity | Quantitative Data |

| N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) | C₁₇H₂₂N₂O₄ | Nootropic, neuroprotective, anxiolytic.[1][2] Enhances memory consolidation and retrieval.[3] Exhibits a positive influence on cognitive function and may reduce cognitive impairment of cerebrovascular and post-traumatic origin.[1] | Effective oral dose in animal models is significantly lower than piracetam.[1][3] In vitro, 10 μM Noopept increases the DNA-binding activity of HIF-1 by 43%.[4] |

| Cycloprolylglycine (CPG) | C₇H₁₀N₂O₂ | Endogenous nootropic and anxiolytic.[5][6] Neuroprotective against ischemia and glutamate neurotoxicity.[7] Positive modulator of AMPA receptors.[8] | Demonstrates antiamnesic activity in rats at a dose of 0.1 mg/kg (i.p.).[6] |

| N-phenylacetylglycyl-L-proline ethyl ester (GZK-111) | C₁₇H₂₂N₂O₄ | Nootropic, anxiolytic, and antihypoxic activities.[5][6] Converts to CPG in the body.[6] | Possesses nootropic, anxiolytic, and antihypoxic activities at doses of 0.1 – 1.5 mg/kg (i.p.).[5][6] |

| Glycyl-L-prolyl-L-glutamic acid (GPE) analogues | Modified tripeptides | Neuroprotective, anti-inflammatory.[9] | Specific analogues have shown protective properties in cellular models of neuroinflammation.[9] |

Experimental Protocols

This section details the methodologies for the synthesis of key this compound derivatives and the experimental procedures used to assess their biological activity.

Synthesis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)

Method 1: Two-Step Synthesis

-

Synthesis of N-phenylacetyl-L-proline:

-

To a solution of L-proline in an aqueous basic solution, phenylacetyl chloride is added dropwise.

-

The reaction mixture is stirred at a controlled temperature (e.g., 0-5°C).

-

After the reaction, the mixture is acidified to precipitate the N-phenylacetyl-L-proline.

-

The crude product is then purified by recrystallization.[10]

-

-

Esterification and Coupling:

-

N-phenylacetyl-L-proline is dissolved in a suitable organic solvent (e.g., a mixture of THF and dichloromethane).

-

A coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), are added.[10]

-

A mixture of glycine ethyl ester hydrochloride and a base (e.g., triethylamine) is added to the reaction mixture.[10]

-

The reaction is stirred for an extended period (e.g., 48 hours) at room temperature.[10]

-

The final product, N-phenylacetyl-L-prolylglycine ethyl ester, is purified by filtration and recrystallization from ethanol.[10]

-

Biological Activity Assays

HIF-1 Luciferase Reporter Assay (for Noopept)

-

Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells are cultured in DMEM medium supplemented with fetal bovine serum and antibiotics.[1]

-

Cells are seeded in 96-well plates and transiently transfected with a luciferase reporter construct containing binding sites for HIF-1, using a suitable transfection reagent like Lipofectamine 2000.[1]

-

-

Compound Treatment and Hypoxia Induction:

-

Luciferase Activity Measurement:

-

Following incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

The increase in luciferase activity corresponds to the enhancement of HIF-1's DNA-binding activity.[1]

-

Neuroprotection Assay against Glutamate-Induced Toxicity (for CPG)

-

Cell Culture:

-

A suitable neuronal cell line, such as SH-SY5Y, is cultured in an appropriate medium.

-

-

Compound Treatment and Glutamate Challenge:

-

Cells are pre-treated with varying concentrations of CPG for a specified duration.

-

Glutamate is then added to the culture medium to induce excitotoxicity.

-

-

Cell Viability Assessment:

-

Cell viability is measured using a standard assay such as the MTT assay.

-

An increase in cell viability in the presence of CPG indicates a neuroprotective effect.[11]

-

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Noopept and the HIF-1 Signaling Pathway

Noopept has been shown to activate the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[12][13][14] This is a crucial pathway involved in cellular adaptation to low oxygen conditions and has been implicated in neuroprotection. Molecular docking studies suggest that Noopept and its metabolite can bind to the active site of prolyl hydroxylase 2 (PHD2), an enzyme that targets the HIF-1α subunit for degradation.[1][4] By inhibiting PHD2, Noopept leads to the stabilization of HIF-1α, its translocation to the nucleus, and the subsequent transcription of target genes involved in neuroprotection, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[12]

Caption: Noopept's activation of the HIF-1 signaling pathway.

Cycloprolylglycine (CPG) and AMPA Receptor Modulation

CPG acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8] AMPA receptors are critical for fast excitatory synaptic transmission in the brain. By binding to an allosteric site, CPG enhances the receptor's response to glutamate, leading to increased cation influx and neuronal depolarization. This potentiation of AMPA receptor function is believed to contribute to the cognitive-enhancing effects of CPG.

Caption: CPG as a positive allosteric modulator of AMPA receptors.

Cycloprolylglycine (CPG) and IGF-1 Signaling

CPG is also a metabolite of Insulin-like Growth Factor-1 (IGF-1) and plays a role in regulating its bioavailability.[15] IGF-1 is largely bound to IGF-binding proteins (IGFBPs), primarily IGFBP-3, which prevents it from binding to its receptor (IGF-1R). CPG can compete with IGF-1 for binding to IGFBP-3, thereby increasing the concentration of free, bioactive IGF-1.[15][16] This free IGF-1 can then activate its receptor, leading to the initiation of downstream signaling cascades, such as the PI3K-Akt pathway, which are crucial for neuronal survival and plasticity.

Caption: CPG's role in modulating IGF-1 signaling.

Conclusion and Future Directions

This compound derivatives, particularly Noopept and cycloprolylglycine, represent a compelling class of bioactive compounds with significant potential for the treatment of cognitive deficits and neurodegenerative diseases. Their multifaceted mechanisms of action, involving the modulation of fundamental signaling pathways like HIF-1, AMPA receptor function, and IGF-1 bioavailability, offer multiple avenues for therapeutic intervention.

Future research should focus on the synthesis and evaluation of a broader range of this compound analogues to establish a more comprehensive structure-activity relationship. Further elucidation of the downstream targets of these signaling pathways will provide a more complete understanding of their neuroprotective and cognitive-enhancing effects. The detailed experimental protocols and data presented in this guide are intended to facilitate these research endeavors and accelerate the translation of these promising compounds into clinical applications.

References

- 1. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The effects of cycloprolylglycine and its analogues on brain monoaminergic systems in BALB/c mice | Abdullina | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]

- 9. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of L-Prolylglycine: A Technical Guide for Researchers

An In-depth Examination of the Cellular and Molecular Mechanisms of a Promising Dipeptide

This technical guide provides a comprehensive overview of the in vitro effects of L-Prolylglycine and its related compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this dipeptide.

Effects on Cell Proliferation and Viability

In vitro studies have investigated the impact of this compound and its derivatives on the proliferation and viability of various cell lines. The results suggest a nuanced role, with effects appearing to be cell-type and context-dependent.

| Compound | Cell Line | Assay | Concentration(s) | Observed Effect |

| This compound | HepG2 | Cell Viability Assay | Not Specified | No effect on cell viability.[1] |

| Cyclo-L-prolylglycine | HEK293 | Ki-67 Expression | Not Specified | No significant change in the level of Ki-67 proliferation marker. |

| SH-SY5Y | Ki-67 Expression | Not Specified | No significant change in the level of Ki-67 proliferation marker. | |

| HEK293 | Cell Cycle Analysis | Not Specified | Did not affect the distribution of cells in G1 and G2 phases; insignificantly reduced the percentage of S phase cells. | |

| SH-SY5Y | Cell Cycle Analysis | Not Specified | Did not affect the distribution of cells in G1 and G2 phases; insignificantly reduced the percentage of S phase cells. | |

| Noopept | HEK293 | Ki-67 Expression | Not Specified | Did not affect the relative level of proliferation marker Ki-67. |

| SH-SY5Y | Ki-67 Expression | Not Specified | Did not affect the relative level of proliferation marker Ki-67. | |

| HEK293 | Cell Cycle Analysis | Not Specified | Did not affect cell distribution over G1, S, and G2 phases. | |

| SH-SY5Y | Cell Cycle Analysis | Not Specified | Did not affect cell distribution over G1, S, and G2 phases. |

Modulation of Apoptosis

Studies suggest that cyclo-L-prolylglycine, a metabolite of this compound, may exert protective effects by reducing apoptosis.

| Compound | Cell Line | Assay | Concentration(s) | Observed Effect |

| Cyclo-L-prolylglycine | HEK293 | Apoptosis Assay | Not Specified | Reduced the number of early apoptotic cells. |

| SH-SY5Y | Apoptosis Assay | Not Specified | Reduced the number of early apoptotic cells. |

Regulation of Insulin-Like Growth Factor-1 (IGF-1) Secretion

This compound has been shown to promote the expression and secretion of Insulin-Like Growth Factor-1 (IGF-1) in vitro, a key hormone involved in growth and metabolism.

| Compound | Cell Line | Assay | Concentration(s) | Observed Effect |

| This compound | HepG2 | IGF-1 mRNA level (RT-qPCR) | 0.5 mM | Significantly elevated IGF-1 mRNA levels.[1] |

| HepG2 | prepro IGF-1 protein expression (Western Blot) | 0.5 mM and 1 mM | Markedly enhanced prepro IGF-1 protein expression.[1] | |

| HepG2 | IGF-1 secretion (RIA) | 0.2, 0.5, and 1 mM | Significantly increased IGF-1 levels in the cell culture supernatant.[1] |

Activation of Hypoxia-Inducible Factor-1 (HIF-1)

Noopept, an ethyl ester derivative of N-phenylacetyl-L-prolylglycine, has been demonstrated to activate the transcription factor Hypoxia-Inducible Factor-1 (HIF-1), a master regulator of cellular response to low oxygen.

| Compound | Cell Line | Assay | Concentration(s) | Observed Effect |

| Noopept | HEK293 | HIF-1 DNA-binding activity (Luciferase Reporter Assay) | 10 µM | Increased the DNA-binding activity of HIF-1.[2] |

| HEK293 | HIF-1 DNA-binding activity with CoCl₂ (Luciferase Reporter Assay) | 10 and 100 µM | Further increased HIF-1-dependent luciferase activity in the presence of CoCl₂.[3] | |

| SH-SY5Y | HIF-1α mRNA level (RT-qPCR) | 0.1 mM | 20% increase in HIF-1α mRNA under hypoxia-mimicking conditions.[4] | |

| SH-SY5Y | HIF-1α protein level | 0.1 mM | Up to 30% elevation of HIF-1α protein level under hypoxia-mimicking conditions.[4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound and its derivatives on cell viability and proliferation.

General Protocol (MTT Assay):

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Ki-67 Staining:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against Ki-67, followed by a fluorescently labeled secondary antibody.

-

Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope. The percentage of Ki-67 positive cells is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)